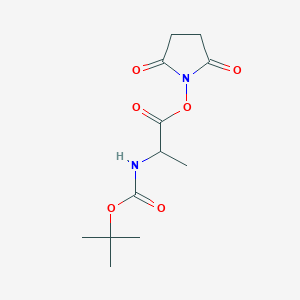

Boc-Ala-OSu

説明

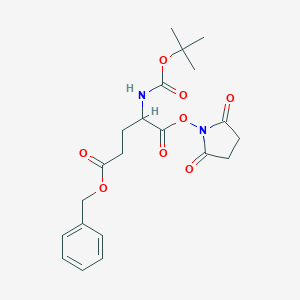

Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate is a chemical compound that appears as a white powder . It is used as a reactant in the synthesis of various compounds, including muramyldipeptide analogs via solid-phase synthesis and Microcin C analogs for use as antibacterials .

Synthesis Analysis

This compound is involved in the synthesis of various compounds. For instance, it is used in the synthesis of muramyldipeptide analogs via solid-phase synthesis and Microcin C analogs for use as antibacterials .Molecular Structure Analysis

The molecular formula of Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate is C12H18N2O6, and its molecular weight is 286.28 .Physical And Chemical Properties Analysis

This compound has a melting point of 161-163 °C. It has an optical activity of [α]20/D 52±3.5°, c = 2.5% in dioxane. Its density is predicted to be 1.27±0.1 g/cm3. It is soluble in water or 1% acetic acid. The compound is sensitive to moisture .科学的研究の応用

ペプチド合成

N-Boc-L-アラニンスクシンイミジルエステル: は、安定なアミド結合を形成する能力のために、ペプチド合成で広く使用されています。この化合物はカップリング試薬として働き、アミノ酸間のペプチド結合形成を促進します。これは、配列と構造の精密な制御が不可欠な複雑なペプチドやタンパク質の合成に特に役立ちます .

固相合成

固相合成では、this compoundは、固体担体にペプチドをアセンブルする際にアミノ基を保護するために使用されます。tert-ブトキシカルボニル(Boc)基は、酸性条件下で容易に除去できる一般的な保護基であり、ペプチドの段階的構築を可能にします .

抗菌剤

This compoundは、抗菌剤として使用されるマイクロシンCアナログの合成に関与しています。これらのアナログは、天然の抗菌ペプチドの構造を模倣しており、特定の細菌株を標的にできる新しい抗生物質の開発の基礎を提供します .

生体結合

This compoundは、タンパク質や核酸などの様々な生体分子にペプチドを結合させる生体結合技術で使用されています。これは、診断アッセイ、治療用途、および分子生物学の研究ツールとして使用できる生体結合物を生成するために不可欠です .

グリコシル化アミノ酸研究

この化合物は、遊離およびペプチド結合型グリコシル化アミノ酸の合成に使用されます。これらのグリコシル化アミノ酸は、ヒト腸上皮細胞の頂端膜輸送タンパク質との相互作用について研究されており、栄養素の吸収と代謝のメカニズムについての洞察を提供します .

インテグリンリガンド

This compoundは、インテグリンリガンドとして作用するRGDペプチドを有する7置換カンプトテシンコンジュゲートの合成に関与しています。これらのリガンドは、がん細胞の表面で過剰発現するインテグリンを標的にできるため、標的型がん治療の開発に役立ち、がん研究において重要です .

高分子化学

高分子化学では、this compoundは、制御された分子量と狭い分子量分布を有するアミノ酸系ポリマーを生成するために使用されます。これらのポリマーは、薬物送達やその他の生体医用用途のためのpH応答性材料の開発など、様々な用途で使用できます .

Safety and Hazards

作用機序

Target of Action

Boc-Ala-OSu, also known as Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate, is primarily used as a reactant in the synthesis of various biochemical compounds .

Mode of Action

This compound is used in the synthesis of peptides. It reacts with the C-terminal of amino acids or peptide chains to construct more complex peptide sequences . The Boc group (tert-butoxycarbonyl) in this compound serves as a protective group for the amino group during peptide synthesis .

Pharmacokinetics

Its solubility in organic solvents like methanol, ethanol, and dichloromethane suggests that it may have good bioavailability if used in a biological context .

Result of Action

As a reactant in chemical synthesis, the primary result of this compound’s action is the formation of more complex peptide sequences. The specific molecular and cellular effects would depend on the structure and function of the synthesized peptide .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, reactions involving this compound are typically carried out at room temperature or slightly heated, and an alkaline catalyst is often used . Furthermore, this compound should be stored under an inert atmosphere at -20°C to maintain its stability .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMUWNFVTWKSDT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219552 | |

| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3392-05-0 | |

| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3392-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。